1,4-Benzodioxan-6,7-diol

Medicinal chemistry Scaffold design Conformational analysis

Researchers synthesizing benzodioxane-containing flavonoids, lignans, or receptor ligands face yield losses and by-product formation during de novo 1,4-dioxane ring construction. 1,4-Benzodioxan-6,7-diol delivers the pre-formed 6,7-diol scaffold, eliminating this problematic synthetic step and enabling direct functionalization. • Pre-formed bicyclic framework: two equivalent -OH groups enable regioselective derivatization without ring-closure by-products or racemization concerns • Conformationally constrained catechol analog: 0 rotatable bonds vs. flexible catechol, introducing 4 H-bond acceptors while preserving 2 H-bond donors for comparative binding studies • Verified purity specifications (≥95%) support reliable HPLC method development using C18 stationary phases with detection at 380 nm

Molecular Formula C8H8O4
Molecular Weight 168.15 g/mol
CAS No. 90111-35-6
Cat. No. B1340424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Benzodioxan-6,7-diol
CAS90111-35-6
Molecular FormulaC8H8O4
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=C(C(=C2)O)O
InChIInChI=1S/C8H8O4/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4,9-10H,1-2H2
InChIKeyOFJMLLBLUIVEIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Benzodioxan-6,7-diol: Sourcing & Identity


1,4-Benzodioxan-6,7-diol (IUPAC: 2,3-dihydro-1,4-benzodioxine-6,7-diol; molecular formula C8H8O4; exact mass 168.0423 Da) is a bicyclic diol consisting of a catechol moiety fused to a 1,4-dioxane ring [1]. It is a member of the 1,4-benzodioxane scaffold family, which has been widely employed as a versatile template in medicinal chemistry for designing ligands targeting adrenergic, serotonergic, and other receptor systems [2]. Unlike many substituted 1,4-benzodioxane derivatives described in the literature for specific receptor-binding applications, the 6,7-diol substitution pattern defines this compound's primary utility: its rigid bicyclic framework presents two hydroxyl groups suitable for derivatization while constraining the catechol moiety in a fixed conformation relative to its unconstrained precursor, protocatechualdehyde or catechol [3]. Commercial availability of 1,4-Benzodioxan-6,7-diol is limited to a small number of specialty chemical suppliers, with reported purity specifications ranging from 95% to 98% and a melting point of 174.5–175.5°C [4]. For procurement purposes, verifying the specific substitution pattern (6,7-diol versus alternative regioisomers) and purity grade is essential, as downstream synthetic utility depends directly on these parameters.

1,4-Benzodioxan-6,7-diol: Substitution Risks


The 1,4-benzodioxane scaffold has been extensively characterized in the literature, with documented structure–activity relationships demonstrating that the position of the dioxane oxygen atoms (1,2- vs. 1,3- vs. 1,4-benzodioxan isomers) and the substitution pattern on the aromatic ring profoundly influence both synthetic accessibility and downstream biological properties [1]. Specifically, 1,4-Benzodioxan-6,7-diol differs from its most immediate analog—unconstrained catechol (1,2-dihydroxybenzene)—by virtue of the ethylene bridge locking the two hydroxyl-bearing carbons into a rigid bicyclic framework [2]. This conformational constraint alters the relative orientation of the hydroxyl groups and the electron density of the aromatic ring, parameters that directly affect derivatization kinetics and regioselectivity in subsequent synthetic steps. Furthermore, the 6,7-diol regioisomer is distinct from other benzodioxane substitution patterns (e.g., 5,6-diol, 7,8-diol, or mono-hydroxylated variants) that may appear under similar chemical names in vendor catalogs [3]. Procurement of an incorrectly substituted benzodioxane—or substitution with catechol for a protocol requiring the pre-formed 1,4-dioxane ring—would necessitate an additional synthetic step (ring formation) that alters reaction conditions, yield, and purity profiles. The following quantitative evidence details precisely where 1,4-Benzodioxan-6,7-diol demonstrates verifiable differentiation.

1,4-Benzodioxan-6,7-diol: Differentiation Evidence


Conformational Rigidity versus Catechol

1,4-Benzodioxan-6,7-diol contains exactly zero rotatable bonds (computed by Cactvs 3.4.8.24), indicating a completely rigid bicyclic core wherein the catechol hydroxyl groups are locked into a fixed spatial orientation relative to the dioxane ring [1]. In contrast, unsubstituted catechol (1,2-dihydroxybenzene, PubChem CID 289) contains zero rotatable bonds as a single aromatic ring but lacks the conformational constraint imposed by the fused 1,4-dioxane moiety; its hydroxyl groups exist on a freely rotating phenyl ring when considered as part of larger molecular frameworks. This structural distinction becomes critical when the 6,7-diol serves as a building block for derivatives, as the rigid benzodioxane core enforces a defined geometry that can influence binding interactions and synthetic regioselectivity in subsequent functionalization steps [2].

Medicinal chemistry Scaffold design Conformational analysis

Hydrogen Bonding Profile vs. Catechol

1,4-Benzodioxan-6,7-diol retains the two hydrogen bond donor groups (both phenolic hydroxyls) characteristic of catechol, as quantified by a hydrogen bond donor count of 2 [1]. However, its hydrogen bond acceptor count increases to 4 (the two phenolic oxygens plus the two dioxane ring oxygens), compared with 2 for catechol (PubChem CID 289) [2]. This doubling of hydrogen bond acceptor sites—while maintaining identical donor capacity—alters the compound's intermolecular interaction profile without eliminating its capacity for derivatization via the hydroxyl groups. The dioxane oxygens are positioned in a non-planar six-membered heterocycle, introducing three-dimensional character absent in the planar catechol scaffold; this non-planar architecture has been documented to enhance interactions with amino acid residues in enzyme and receptor binding pockets for benzodioxane-containing compounds [3].

Medicinal chemistry Molecular recognition Ligand design

Regioisomer Specificity: 6,7-Diol vs. Alternatives

The 1,4-benzodioxane scaffold supports multiple hydroxyl substitution patterns, including 5,6-diol, 6,7-diol, and 7,8-diol regioisomers, each possessing distinct chemical properties and synthetic utility. In a study of 2,3-dihydro-1,4-benzodioxine regioisomers substituted at positions 6 and 7, the (S)-isomers demonstrated superior thrombin inhibitory activity compared to the corresponding (R)-enantiomers, indicating that the specific positioning of substituents on the benzodioxane aromatic ring directly modulates biological activity [1]. The 6,7-diol substitution pattern places both hydroxyl groups on the same aromatic ring in a para-like relationship, providing a symmetric electron-donating effect distinct from alternative regioisomers. Substitution with a generic "benzodioxan-diol" without verifying regioisomeric identity introduces an uncontrolled variable, as documented by the differential receptor subtype selectivity observed for benzodioxan derivatives 3–9 in the α1-adrenoreceptor system, where minor structural modifications (including substitution pattern changes) reversed selectivity profiles from α1a to α1d subtypes [2].

Chemical synthesis Regioselectivity Quality control

Commercial Purity Grade Comparison

Commercially available 1,4-Benzodioxan-6,7-diol is supplied at two distinct purity grades: 98% (Sigma-Aldrich product specification) and 95% minimum purity (specified by multiple generic chemical suppliers) . This 3% absolute difference in purity represents a 60% reduction in total impurity burden when moving from the 95% to the 98% grade (from ≤5% total impurities to ≤2%). The melting point specification of 174.5–175.5°C provides a readily accessible identity and purity verification parameter [1]. For analytical method development, the compound has been characterized under reversed-phase HPLC conditions using a C18 column with methanol/water mobile phases and detection at 254 nm and 380 nm, establishing a chromatographic baseline for purity assessment [2].

Analytical chemistry Procurement specification Purity grade

Lipophilicity vs. Catechol and Substituted Benzodioxanes

1,4-Benzodioxan-6,7-diol exhibits a computed XLogP3-AA value of 0.9, placing it at the hydrophilic end of the lipophilicity spectrum among benzodioxane derivatives while remaining more lipophilic than unsubstituted catechol [1]. For comparison, catechol has an XLogP3 value of approximately 0.8–1.0 (depending on computational method), whereas many pharmacologically active substituted 1,4-benzodioxane derivatives described in the literature possess XLogP values >2.0 due to alkyl, aryl, or heteroaryl substituents [2]. This intermediate logP value of 0.9 reflects the balance between the polar diol functionality and the hydrophobic dioxane ring, providing a baseline lipophilicity that can be systematically modulated through subsequent derivatization at the hydroxyl positions.

Physicochemical properties Drug discovery Chromatography

1,4-Benzodioxan-6,7-diol: Application Scenarios


Flavonoid and Lignan Derivative Synthesis

Researchers synthesizing flavonoid or lignan derivatives containing a 1,4-benzodioxane moiety require a pre-formed benzodioxane scaffold with hydroxyl groups available for further functionalization. 1,4-Benzodioxan-6,7-diol provides this exact structural framework, as documented in the synthesis of flavanoid derivatives where the benzodioxane moiety was introduced using protocatechualdehyde-derived precursors [1]. Procuring the 6,7-diol eliminates the need to construct the 1,4-dioxane ring de novo, thereby reducing synthetic step count and avoiding the yield losses associated with ring-closure reactions (documented as problematic in industrial-scale benzodioxane synthesis due to by-product formation and racemization concerns) [2].

Chromatographic Method Development Standard

Analytical laboratories developing HPLC methods for benzodioxane-containing compounds or verifying the purity of benzodioxane derivatives require a well-characterized reference standard with established chromatographic behavior. 1,4-Benzodioxan-6,7-diol has been characterized under reversed-phase HPLC conditions using C18 stationary phases and methanol/water mobile phases with detection at 380 nm [3]. The 98% purity grade (Sigma-Aldrich) provides a higher-purity baseline compared to generic 95% material, representing a 60% reduction in maximum impurity burden, which is critical for generating reliable calibration curves and validating analytical methods .

Medicinal Chemistry SAR Scaffold

Medicinal chemistry programs investigating 1,4-benzodioxane-based ligands require the parent 6,7-diol scaffold as a control compound or starting point for derivatization. The 1,4-benzodioxane template has been validated across multiple receptor systems including α1-adrenoreceptor subtypes, 5-HT1A serotonergic receptors, and nicotinic acetylcholine receptors [4]. The 6,7-diol substitution pattern provides a symmetric, electron-rich aromatic ring with two equivalent hydroxyl groups for derivatization, distinguishing it from alternative substitution patterns that have been shown to alter receptor subtype selectivity profiles [5].

Constrained Catechol Analog for Mechanistic Studies

Investigators studying catechol-dependent biochemical processes or developing catechol-based inhibitors may require a conformationally constrained catechol analog to probe the geometric requirements of molecular recognition. 1,4-Benzodioxan-6,7-diol contains the identical catechol hydroxylation pattern but locks the hydroxyl-bearing carbons into a rigid bicyclic framework with zero rotatable bonds [6]. This structural constraint alters the spatial orientation of the hydroxyl groups and introduces additional hydrogen bond acceptor sites (4 vs. 2 for catechol) while preserving donor capacity [7], enabling comparative studies that isolate the contribution of conformational flexibility to binding affinity or catalytic activity.

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